molecular formula C24H24N2O5S B2972630 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 1005293-64-0

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2972630
CAS No.: 1005293-64-0
M. Wt: 452.53
InChI Key: INRYAWVZOJYWBM-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a benzenesulfonyl group, a tetrahydroquinoline moiety, and a methoxyphenoxy acetamide group, making it a complex molecule with diverse chemical properties.

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide are bacterial cells, specifically Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . These bacteria are known to cause a variety of infections in humans, making them important targets for antibacterial drugs .

Mode of Action

This compound interacts with its bacterial targets by disturbing their membrane architecture . This disruption leads to an increase in the generation of reactive oxygen species (ROS) within the bacterial cells . The compound’s bactericidal activity is likely due to this increase in ROS, which can damage cellular components and lead to cell death .

Biochemical Pathways

The increase in ros suggests that the compound may interfere with the bacteria’s oxidative stress response pathways . These pathways are crucial for protecting the bacteria from the damaging effects of ROS. By disrupting these pathways, the compound could enhance the toxicity of ROS and promote bacterial cell death .

Result of Action

The action of this compound results in the death of bacterial cells . This is evidenced by its bactericidal activity against S. aureus and MRSA . At the molecular level, the compound causes an increase in ROS within the bacterial cells . At the cellular level, it disrupts the bacteria’s membrane architecture .

Action Environment

The influence of environmental factors on the action of this compound is not well-studied Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s action, efficacy, and stability

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the tetrahydroquinoline intermediate reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenoxy Acetamide Group: The final step involves the reaction of the sulfonylated tetrahydroquinoline with 4-methoxyphenoxyacetic acid, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide
  • N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenoxy)acetamide

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxyphenoxy group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-20-10-12-21(13-11-20)31-17-24(27)25-19-9-14-23-18(16-19)6-5-15-26(23)32(28,29)22-7-3-2-4-8-22/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRYAWVZOJYWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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